molecular formula C11H12ClNO4 B2931901 Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate CAS No. 64635-46-7

Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate

Cat. No. B2931901
CAS RN: 64635-46-7
M. Wt: 257.67
InChI Key: YFYDGMSHZQBOIM-UHFFFAOYSA-N
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Description

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is a chemical compound with the molecular formula C11H12ClNO4 . It has an average mass of 257.670 Da and a monoisotopic mass of 257.045471 Da .

Scientific Research Applications

Chemistry and Synthesis Applications

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is involved in various chemical syntheses and transformations, highlighting its versatility in organic chemistry. For instance, the compound has been used in reactions catalyzed by modularly designed organocatalysts to produce γ-oxo-α-amino acid derivatives, demonstrating its role in facilitating complex organic reactions with high yields and excellent stereoselectivities (Perera et al., 2013). Furthermore, its utility in the reductive monoalkylation of nitro aryls showcases its potential in creating secondary benzyl amino aryls through a one-pot process, offering a streamlined approach to synthesizing complex organic molecules (Sydnes et al., 2008).

Material Science and Drug Synthesis

In material science and drug synthesis, Ethyl (3-chloro-4-methoxyphenyl)aminoacetate demonstrates its utility in the development of novel compounds with potential biological activities. It has been involved in the synthesis of a novel series of α-ketoamide derivatives, showing its importance in creating new molecules with potentially valuable pharmacological properties (El‐Faham et al., 2013). Moreover, its application in synthesizing new quinazolines with antimicrobial properties further illustrates its significant role in medicinal chemistry, contributing to the discovery of new therapeutics (Desai et al., 2007).

Advanced Chemical Reactions

The compound's involvement in advanced chemical reactions such as the synthesis of β-1,2,3-Triazolyl-α-amino esters using microwave-assisted synthesis points to its application in modern synthetic methodologies. This approach not only highlights the compound's relevance in synthesizing structurally complex esters but also underscores the ongoing advancements in chemical synthesis techniques (Khan et al., 2015).

properties

IUPAC Name

ethyl 2-(3-chloro-4-methoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDGMSHZQBOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate

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